

Application Notes and Protocols for KRAS G12C Inhibitors in Cell Lines

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Compound of Interest		
Compound Name:	KRAS G12C inhibitor 26	
Cat. No.:	B12417895	Get Quote

Introduction

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a major focus of drug development due to the unique presence of a cysteine residue that can be covalently targeted. This document provides detailed experimental protocols and application notes for the characterization of KRAS G12C inhibitors in cancer cell lines. While the specific "inhibitor 26" was not identified, this guide is based on the extensive research and published protocols for well-characterized KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849). These protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

KRAS G12C inhibitors are small molecules that specifically and covalently bind to the cysteine residue of the mutant KRAS G12C protein.[1][2] This binding traps the KRAS protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the pro-proliferative signaling cascades.[1][2] The primary downstream pathways affected are the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell growth, survival, and differentiation.[3][4][5]

Signaling Pathway

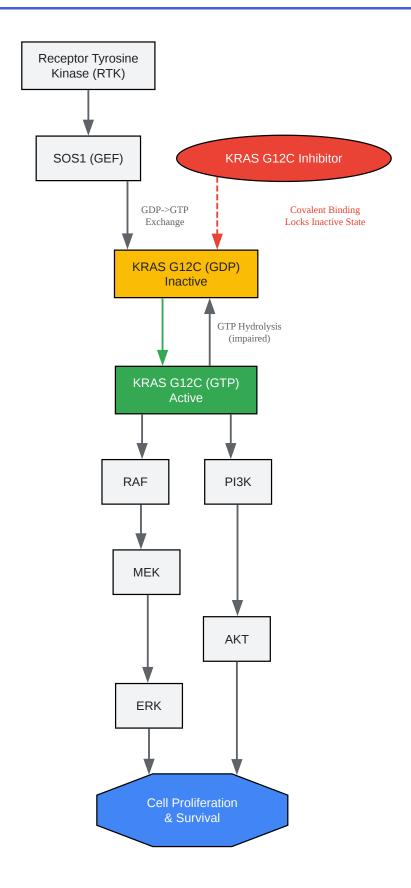


Methodological & Application

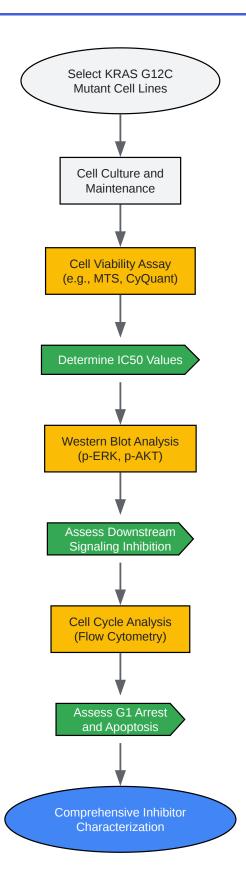
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The KRAS signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which then recruit guanine nucleotide exchange factors (GEFs) like SOS1. SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to its activation. Activated, GTP-bound KRAS then engages and activates downstream effector pathways including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[3][4][5] KRAS G12C inhibitors block this cascade by locking KRAS in its inactive state.









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